molecular formula C19H21N3O4 B3445970 N-(1,2-DIMETHYL-1,3-BENZODIAZOL-5-YL)-3,4,5-TRIMETHOXYBENZAMIDE

N-(1,2-DIMETHYL-1,3-BENZODIAZOL-5-YL)-3,4,5-TRIMETHOXYBENZAMIDE

Cat. No.: B3445970
M. Wt: 355.4 g/mol
InChI Key: OZHOIKLGBMHCNF-UHFFFAOYSA-N
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Description

N-(1,2-DIMETHYL-1,3-BENZODIAZOL-5-YL)-3,4,5-TRIMETHOXYBENZAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzodiazole ring fused with a trimethoxybenzamide moiety, which contributes to its distinctive properties and reactivity.

Properties

IUPAC Name

N-(1,2-dimethylbenzimidazol-5-yl)-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4/c1-11-20-14-10-13(6-7-15(14)22(11)2)21-19(23)12-8-16(24-3)18(26-5)17(9-12)25-4/h6-10H,1-5H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZHOIKLGBMHCNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1C)C=CC(=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,2-DIMETHYL-1,3-BENZODIAZOL-5-YL)-3,4,5-TRIMETHOXYBENZAMIDE typically involves multi-step organic reactions. One common approach is the condensation of 1,2-dimethyl-1,3-benzodiazole with 3,4,5-trimethoxybenzoyl chloride under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature, and pressure conditions, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1,2-DIMETHYL-1,3-BENZODIAZOL-5-YL)-3,4,5-TRIMETHOXYBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield amine derivatives or other reduced forms.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

N-(1,2-DIMETHYL-1,3-BENZODIAZOL-5-YL)-3,4,5-TRIMETHOXYBENZAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of N-(1,2-DIMETHYL-1,3-BENZODIAZOL-5-YL)-3,4,5-TRIMETHOXYBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,2-Dimethyl-1,3-benzodiazole derivatives: These compounds share the benzodiazole core but differ in their substituents, leading to variations in their properties and applications.

    Trimethoxybenzamide derivatives: Compounds with similar benzamide structures but different substituents on the benzene ring.

Uniqueness

N-(1,2-DIMETHYL-1,3-BENZODIAZOL-5-YL)-3,4,5-TRIMETHOXYBENZAMIDE stands out due to its unique combination of the benzodiazole and trimethoxybenzamide moieties. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,2-DIMETHYL-1,3-BENZODIAZOL-5-YL)-3,4,5-TRIMETHOXYBENZAMIDE
Reactant of Route 2
Reactant of Route 2
N-(1,2-DIMETHYL-1,3-BENZODIAZOL-5-YL)-3,4,5-TRIMETHOXYBENZAMIDE

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